REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([CH2:9][OH:10])[CH:8]=1.[I-].[K+].C(=O)([O-])[O-].[K+].[K+].[CH3:20][O:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25]Br>C1COCC1>[CH3:20][O:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25][O:11][C:5]1[CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=C(C1)CO)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
|
COC(CCCBr)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the unsoluble part was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (Merck SuperVarioFlash 30 g column, Si60 15-40 μm)
|
Type
|
WASH
|
Details
|
elution
|
Type
|
ADDITION
|
Details
|
with a mixture of MeOH (A)/DMC (B), (gradient: 100% B down to 5% A: 95% B)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCOC1=CC(=CC(=C1)CO)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |